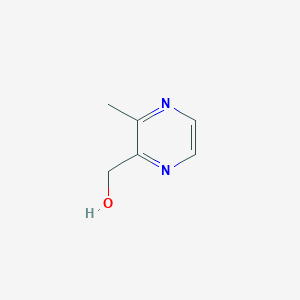

(3-Methylpyrazin-2-yl)methanol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methylpyrazin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIDARGGCVNDISL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40342239 | |

| Record name | (3-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160818-32-6 | |

| Record name | (3-methylpyrazin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40342239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Methylpyrazin-2-yl)methanol chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of (3-Methylpyrazin-2-yl)methanol

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic alcohol of significant interest to researchers in medicinal chemistry and materials science. The pyrazine scaffold is a well-established pharmacophore, and this particular derivative offers a unique combination of a nucleophilic hydroxyl group and a lipophilic methyl group on an electron-deficient aromatic system, making it a versatile building block for drug discovery and the synthesis of novel functional materials.[1] This document details a robust synthetic pathway, provides an in-depth analysis of its structural and physicochemical properties, explores its chemical reactivity, and discusses its potential applications, with a focus on providing field-proven insights for laboratory practice.

Introduction: The Significance of the Pyrazine Scaffold

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms in a 1,4-orientation.[1] This arrangement renders the ring electron-deficient, influencing its reactivity and conferring specific electronic properties. The pyrazine motif is prevalent in a vast array of natural products, flavor compounds, and, most importantly, pharmacologically active molecules. Its ability to act as a bioisostere for other aromatic rings, engage in hydrogen bonding via its nitrogen atoms, and serve as a rigid scaffold for appending functional groups has cemented its importance in drug development. This compound, CAS 160818-32-6, is a functionalized pyrazine that serves as a key intermediate, providing a reactive hydroxyl handle for further molecular elaboration.[2]

Synthesis and Purification

Direct selective oxidation of the methyl group in commercially available 2,3-dimethylpyrazine is challenging due to the potential for over-oxidation or reaction at the second methyl group. A more reliable and controllable laboratory-scale synthesis involves a Boekelheide-type rearrangement of a pyrazine N-oxide intermediate. This multi-step process offers high regioselectivity and is a self-validating system, as the intermediates can be readily characterized to ensure the correct pathway is being followed.

Synthetic Pathway Overview

The synthesis proceeds in three main stages:

-

N-Oxidation: Selective oxidation of one of the nitrogen atoms in 2,3-dimethylpyrazine to form the corresponding N-oxide.

-

Rearrangement & Acetoxylation: Reaction of the N-oxide with acetic anhydride, which results in a rearrangement to form (3-methylpyrazin-2-yl)methyl acetate.

-

Hydrolysis: Base-catalyzed hydrolysis of the acetate ester to yield the final product, this compound.

Sources

(3-Methylpyrazin-2-yl)methanol physical properties

An In-Depth Technical Guide to the Physical Properties of (3-Methylpyrazin-2-yl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted pyrazine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and materials science.[1] The pyrazine ring, an aromatic six-membered heterocycle with two nitrogen atoms, is a key structural motif in numerous biologically active compounds and functional materials.[2] The presence of both a methyl group and a hydroxymethyl group on the pyrazine core imparts specific steric and electronic properties, influencing its reactivity, solubility, and intermolecular interactions.[1] This guide provides a comprehensive overview of the core physical properties of this compound, details rigorous experimental protocols for their characterization, and offers insights into the safe handling and storage of this compound, aiming to equip researchers with the foundational knowledge required for its effective application.

Chemical Identity and Molecular Structure

A precise understanding of the molecular identity is the cornerstone of all chemical and physical property analysis. The key identifiers for this compound are summarized below.

| Identifier | Value | Source |

| IUPAC Name | This compound | [3] |

| CAS Number | 160818-32-6 | [3][4][5] |

| Molecular Formula | C₆H₈N₂O | [3] |

| Molecular Weight | 124.14 g/mol | [3] |

| Canonical SMILES | CC1=NC=CN=C1CO | [3] |

| InChI | InChI=1S/C6H8N2O/c1-5-6(4-9)8-3-2-7-5/h2-3,9H,4H2,1H3 | [3] |

| InChIKey | PIDARGGCVNDISL-UHFFFAOYSA-N | [3] |

Core Physicochemical Properties

The physical properties of a compound dictate its behavior in various environments, influencing everything from reaction kinetics to bioavailability. The known and predicted properties of this compound are presented here.

| Property | Value / Description | Source / Rationale |

| Physical State | Liquid at standard conditions. | [1] |

| Appearance | Reported as a liquid, likely colorless to pale yellow. | [1] |

| XlogP | -0.7 | [3][6] |

| Hydrogen Bond Donors | 1 (from the hydroxyl group) | Computed |

| Hydrogen Bond Acceptors | 3 (from the two pyrazine nitrogens and the hydroxyl oxygen) | Computed |

| Rotatable Bond Count | 1 | Computed |

| Polar Surface Area | 46 Ų | [3] |

Insight into Properties: The negative XlogP value of -0.7 indicates that this compound is hydrophilic, meaning it has a higher affinity for water than for nonpolar solvents like octanol.[3][6] This is a direct consequence of the polar hydroxymethyl group and the two nitrogen atoms in the pyrazine ring, which can engage in hydrogen bonding with water molecules, influencing its solubility.[1]

Spectroscopic Profile

Spectroscopic data provides an empirical fingerprint for the molecule, essential for structure confirmation and purity assessment.

| Technique | Data Highlights | Source |

| Mass Spectrometry (GC-MS) | Top Peaks (m/z): 124 (Molecular Ion), 106, 95 | [3] |

| ¹H NMR | Predicted shifts: Aromatic protons on the pyrazine ring, a singlet for the methylene (-CH₂) protons, a singlet for the methyl (-CH₃) protons, and a broad singlet for the hydroxyl (-OH) proton. | N/A |

| ¹³C NMR | Predicted shifts: Unique signals for the four distinct aromatic carbons in the pyrazine ring, one signal for the methylene carbon, and one for the methyl carbon. | N/A |

| Infrared (IR) Spectroscopy | Predicted characteristic bands: A broad O-H stretch (~3300 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-3000 cm⁻¹), C=N and C=C stretches in the aromatic ring (~1400-1600 cm⁻¹), and a C-O stretch (~1050-1150 cm⁻¹). | N/A |

Experimental Determination of Physical Properties

To ensure scientific rigor, physical properties must be determined through validated experimental protocols. This section details the methodologies for characterizing the key properties of this compound.

Boiling Point Determination via Ebulliometry

Rationale: The boiling point is a fundamental property that reflects the strength of intermolecular forces. For a polar, hydrophilic compound like this compound, these forces are significant. Ebulliometry provides a precise measurement of the temperature at which the vapor pressure of the liquid equals the ambient pressure.

Step-by-Step Protocol:

-

Apparatus Setup: Assemble a standard distillation apparatus, including a round-bottom flask, a condenser, a thermometer with its bulb positioned at the vapor takeoff point, and a collection flask. Ensure all joints are securely sealed.

-

Sample Preparation: Place a small volume (e.g., 10-20 mL) of this compound into the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Heating: Gently heat the flask using a heating mantle.

-

Equilibrium Establishment: Observe the temperature as the liquid begins to boil and a steady reflux of condensate is established on the thermometer bulb.

-

Data Recording: Record the stable temperature at which the liquid and vapor phases are in equilibrium. This is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), apply a pressure correction using the Clausius-Clapeyron relation or a standard nomograph to determine the normal boiling point.

Solubility Assessment

Rationale: Solubility data is critical for selecting appropriate solvents for reactions, purifications, and formulation development. A systematic assessment across a range of solvents with varying polarities provides a comprehensive solubility profile.

Step-by-Step Protocol:

-

Solvent Selection: Prepare a panel of solvents, such as water, ethanol, methanol, dimethyl sulfoxide (DMSO), and dichloromethane (DCM).

-

Sample Preparation: Pre-weigh a small amount of this compound (e.g., 10 mg) into separate vials for each solvent.

-

Solvent Addition: Add a measured volume of the first solvent (e.g., 100 µL) to the corresponding vial.

-

Equilibration: Agitate the vial vigorously (e.g., using a vortex mixer) for 1-2 minutes, then allow it to equilibrate at a controlled temperature (e.g., 25 °C).

-

Visual Observation: Observe the vial for complete dissolution. If the solid is fully dissolved, the compound is soluble at ≥100 mg/mL.

-

Iterative Addition: If the compound is not fully dissolved, continue adding the solvent in measured aliquots, agitating after each addition, until dissolution occurs or a maximum volume (e.g., 1 mL) is reached.

-

Classification: Classify the solubility based on the concentration at which the compound dissolved (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Spectroscopic Analysis Workflow

Rationale: Unambiguous structural confirmation requires a combination of spectroscopic techniques. This workflow ensures high-quality data is obtained for Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.

Safety, Handling, and Stability

Proper handling of any chemical reagent is paramount for laboratory safety. This compound possesses specific hazards that require appropriate precautions.

GHS Hazard Classification: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures: [7][8]

-

Personal Protective Equipment (PPE): Wear chemical safety goggles, nitrile gloves, and a lab coat.

-

Ventilation: Handle only in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[7]

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[7][8]

-

Spill Response: In case of a spill, absorb with an inert material (e.g., vermiculite, sand) and place in a suitable container for disposal.[7]

Storage and Stability:

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids, as violent reactions are possible with similar compounds.

Conclusion

This compound is a hydrophilic, polar molecule whose physical properties are dominated by its substituted pyrazine structure. Its identity, purity, and behavior are best understood through a combination of computed descriptors and empirical data from standardized experimental protocols. The spectroscopic fingerprints from MS, NMR, and IR are essential for its unambiguous identification, while knowledge of its solubility and boiling point informs its practical application in synthesis and formulation. Adherence to strict safety and handling protocols is mandatory to mitigate the associated health hazards. This guide provides the foundational data and methodological framework necessary for scientists to confidently and safely utilize this compound in their research and development endeavors.

References

-

PubChem. This compound | C6H8N2O | CID 580060. National Center for Biotechnology Information. [Link]

-

PubChem. 2-Acetyl-3-methylpyrazine | C7H8N2O | CID 32093. National Center for Biotechnology Information. [Link]

-

PubChemLite. This compound (C6H8N2O). PubChemLite. [Link]

-

PubChem. (5-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580061. National Center for Biotechnology Information. [Link]

-

J&K Scientific. (3,5,6-Trimethylpyrazin-2-yl)methanol | 75907-74-3. J&K Scientific. [Link]

-

PubMed Central. Pyrazine derivative synthesis in a continuous-flow system. National Center for Biotechnology Information. [Link]

-

FooDB. Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931). FooDB. [Link]

Sources

- 1. CAS 160818-32-6: this compound [cymitquimica.com]

- 2. Showing Compound 3,5-Diethyl-2-methylpyrazine (FDB010931) - FooDB [foodb.ca]

- 3. This compound | C6H8N2O | CID 580060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. 160818-32-6 | this compound - AiFChem [aifchem.com]

- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

An In-depth Technical Guide to (3-Methylpyrazin-2-yl)methanol (CAS 160818-32-6)

Foreword

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals working with (3-Methylpyrazin-2-yl)methanol. The pyrazine scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous biologically active compounds and approved pharmaceuticals.[1] This guide consolidates the available physicochemical data, provides a robust, chemically-sound synthetic protocol, outlines key analytical characterization methods, and discusses the known and potential applications of this specific heterocyclic alcohol. By grounding the information in established chemical principles and providing actionable protocols, this guide aims to empower researchers to confidently synthesize, characterize, and utilize this compound in their research endeavors.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound featuring a pyrazine ring substituted with a methyl group at the 3-position and a hydroxymethyl group at the 2-position.[2][3] The presence of the nitrogen-containing aromatic ring, combined with the polar hydroxyl group, imparts a unique set of properties relevant to its application as a building block in organic synthesis and medicinal chemistry.

dot graph { layout=neato; node [shape=plaintext]; bgcolor="#FFFFFF"; edge [color="#202124"];

// Define nodes for the atoms N1 [label="N", pos="0,1!", fontcolor="#202124"]; C2 [label="C", pos="-0.87,-0.5!", fontcolor="#202124"]; C3 [label="C", pos="0.87,-0.5!", fontcolor="#202124"]; N4 [label="N", pos="1.73,1!", fontcolor="#202124"]; C5 [label="C", pos="0.87,2.5!", fontcolor="#202124"]; C6 [label="C", pos="-0.87,2.5!", fontcolor="#202124"];

// Define nodes for substituents C_Me [label="CH₃", pos="1.5,-1.5!", fontcolor="#202124"]; C_CH2OH [label="H₂C", pos="-2.2,-0.5!", fontcolor="#202124"]; OH [label="OH", pos="-3.5,-0.5!", fontcolor="#34A853"];

// Define nodes for ring hydrogens H5 [label="H", pos="1.5,3.5!", fontcolor="#202124"]; H6 [label="H", pos="-1.5,3.5!", fontcolor="#202124"];

// Draw bonds N1 -- C2; C2 -- C3; C3 -- N4; N4 -- C5; C5 -- C6; C6 -- N1;

// Draw double bonds edge [style=bold]; N1 -- C6; C2 -- C3; N4 -- C5;

// Draw substituent bonds edge [style=solid]; C3 -- C_Me; C2 -- C_CH2OH; C_CH2OH -- OH [color="#34A853"]; C5 -- H5; C6 -- H6; } Structure of this compound

| Property | Value | Source |

| CAS Number | 160818-32-6 | PubChem[4] |

| Molecular Formula | C₆H₈N₂O | PubChem[4] |

| Molecular Weight | 124.14 g/mol | PubChem[4] |

| IUPAC Name | This compound | PubChem[4] |

| SMILES | CC1=NC=CN=C1CO | PubChem[4] |

| Physical Form | Liquid | CymitQuimica[3] |

| Purity (Typical) | ~97% | CymitQuimica[3] |

| XlogP (Predicted) | -0.7 | PubChem[4][5] |

| Boiling Point | Not experimentally determined | - |

| Density | Not experimentally determined | - |

Synthesis and Purification Protocol

While specific literature detailing the synthesis of this compound is scarce, a reliable synthetic route can be confidently proposed based on the well-established reduction of pyrazine esters. The most logical and efficient pathway involves the reduction of methyl 3-methylpyrazine-2-carboxylate, a commercially available starting material. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it is a potent reducing agent capable of converting esters to primary alcohols, whereas milder reagents like sodium borohydride (NaBH₄) are generally ineffective for this purpose.[6][7]

Experimental Protocol: Reduction of Methyl 3-methylpyrazine-2-carboxylate

This protocol is based on standard procedures for LiAlH₄ reductions of heterocyclic esters.[1][6]

Materials:

-

Methyl 3-methylpyrazine-2-carboxylate (1.0 eq)

-

Lithium aluminum hydride (LiAlH₄, ~1.5 - 2.0 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% (w/v) Sodium hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate (for extraction)

-

Dichloromethane (for extraction)

Procedure:

-

Reaction Setup:

-

Under an inert atmosphere (e.g., Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser.

-

Cool the flask to 0 °C using an ice-water bath.

-

Carefully and portion-wise, add lithium aluminum hydride (LiAlH₄) to the stirred THF to form a suspension. Causality: LiAlH₄ reacts violently with moisture. An inert, dry atmosphere and anhydrous solvent are critical to prevent quenching of the reagent and to ensure safety. The reaction is highly exothermic, necessitating initial cooling to control the reaction rate.

-

-

Addition of Ester:

-

Dissolve methyl 3-methylpyrazine-2-carboxylate in anhydrous THF in the dropping funnel.

-

Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

-

Reaction Quench and Workup (Fieser Method):

-

Cool the reaction mixture back down to 0 °C.

-

Slowly and carefully add deionized water dropwise to quench the excess LiAlH₄. This should be done with extreme caution as the initial quenching generates hydrogen gas.

-

Next, add 15% aqueous NaOH solution dropwise.

-

Finally, add more deionized water. The sequential addition of water and NaOH solution is designed to precipitate the aluminum salts as a granular, easily filterable solid.

-

Stir the resulting slurry vigorously for 30 minutes at room temperature.

-

-

Isolation and Purification:

-

Filter the slurry through a pad of Celite®, washing the filter cake thoroughly with THF, ethyl acetate, or dichloromethane.

-

Combine the organic filtrates and dry over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

If necessary, the product can be further purified by silica gel column chromatography or vacuum distillation.

-

Analytical Characterization

Accurate structural confirmation and purity assessment are paramount. The following section details the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

While experimental spectra are not publicly available, the ¹H and ¹³C NMR spectra can be reliably predicted based on established chemical shift principles and data from analogous pyrazine structures. The spectra would typically be recorded in a solvent like CDCl₃ or DMSO-d₆.

Predicted ¹H NMR Spectrum:

-

Pyrazine Ring Protons (2H): Two distinct signals are expected in the aromatic region, likely between δ 8.2-8.5 ppm. These would appear as doublets or singlets depending on the coupling constants.

-

Methylene Protons (-CH₂OH, 2H): A singlet is expected around δ 4.5-4.8 ppm. The adjacent oxygen deshields these protons.

-

Methyl Protons (-CH₃, 3H): A sharp singlet is expected in the upfield region, around δ 2.5-2.7 ppm.

-

Hydroxyl Proton (-OH, 1H): A broad singlet whose chemical shift is concentration and solvent-dependent, typically appearing between δ 3.0-5.0 ppm. This signal will exchange with D₂O.

Predicted ¹³C NMR Spectrum:

-

Pyrazine Ring Carbons (4C): Four signals are expected in the downfield region (δ 140-160 ppm). The carbon atom attached to the methyl group and the one attached to the hydroxymethyl group will have distinct chemical shifts from the two proton-bearing carbons.

-

Methylene Carbon (-CH₂OH, 1C): A signal is expected around δ 60-65 ppm.

-

Methyl Carbon (-CH₃, 1C): A signal is expected in the upfield region, around δ 20-25 ppm.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides key information on the molecular weight and fragmentation pattern, which is crucial for structural elucidation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 124, corresponding to the molecular weight of the compound, is expected and has been reported.[4]

-

Key Fragments:

-

m/z = 106: Loss of water (H₂O) from the molecular ion.

-

m/z = 95: Loss of the formyl radical (CHO) from the M-H ion (m/z=123).

-

m/z = 93: Loss of the hydroxymethyl radical (•CH₂OH).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Expected Characteristic Absorptions:

-

O-H Stretch: A strong, broad absorption band in the region of 3200-3500 cm⁻¹, characteristic of a hydrogen-bonded alcohol.

-

C-H Stretch (Aromatic): Medium to weak absorptions above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Medium absorptions in the region of 2850-3000 cm⁻¹.

-

C=N and C=C Stretch (Aromatic Ring): Several medium to weak absorptions in the 1400-1600 cm⁻¹ region.

-

C-O Stretch (Primary Alcohol): A strong absorption band around 1050 cm⁻¹.

Applications and Biological Context

Flavor and Fragrance Industry

Pyrazine derivatives are widely recognized for their potent aroma profiles, often associated with roasted, nutty, and earthy scents.[8][9] this compound has been identified as a volatile component in roasted sesame oil, contributing to its characteristic flavor profile.[10] This application highlights its potential use as a flavoring agent in the food industry or as a component in fragrance formulations.

Potential in Medicinal Chemistry and Drug Discovery

The pyrazine ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiparasitic effects.[1] The functional groups on this compound—a nucleophilic hydroxyl group and a lipophilic methyl group—make it an attractive and versatile building block for creating more complex molecules. The hydroxyl group provides a reactive handle for derivatization through esterification, etherification, or conversion to a leaving group for nucleophilic substitution, enabling the synthesis of diverse compound libraries for biological screening.

Safety and Handling

It is imperative to handle this compound with appropriate safety precautions in a well-ventilated laboratory fume hood.

GHS Hazard Statements: [4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Chemical safety goggles or face shield.

-

Chemically resistant gloves (e.g., nitrile).

-

Laboratory coat.

Handling Precautions:

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

Wash hands thoroughly after handling.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Commercial Availability

This compound is available from several chemical suppliers as a research chemical.[3][11][12] It is typically supplied as a liquid with a purity of 97% or greater. Researchers should always consult the supplier's Safety Data Sheet (SDS) for the most current and detailed safety and handling information.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information (Experimental details for Table 1, entries 2–13). Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

MySkinRecipes. (n.d.). (3,5,6-Trimethylpyrazin-2-yl)methanol. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). High resolution NMR spectra of as-prepared samples. (a) 1H NMR spectrum... [Image]. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US20150320818A1 - Method for improving memory of a subject using a composition comprising cistanche and ginkgo extracts.

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Retrieved January 11, 2026, from [Link]

-

Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Retrieved January 11, 2026, from [Link]

-

PubChemLite. (n.d.). This compound (C6H8N2O). Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). WO2014081800A1 - Synthesis of spirocyclic isoxazoline derivatives.

-

Journal of Global Pharma Technology. (n.d.). Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Retrieved January 11, 2026, from [Link]

- Google Patents. (n.d.). US5032326A - Flash-spinning of polymeric plexifilaments.

-

Lumen Learning. (n.d.). 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Retrieved January 11, 2026, from [Link]

-

YouTube. (2022, May 21). NaBH4 & LiAlH4 Reductions (IOC 23). The Organic Chemistry Tutor. Retrieved January 11, 2026, from [Link]

-

PubMed. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS). National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). 1H and 13C-NMR assignments of two triterpenoid derivatives. Retrieved January 11, 2026, from [Link]

-

Chem-Impex. (n.d.). 2-Ethyl-3-methylpyrazine. Retrieved January 11, 2026, from [Link]

-

Ainfo Inc. (n.d.). 2-Ethyl-3-methylpyrazine: A Key Flavor and Fragrance Ingredient from China. Retrieved January 11, 2026, from [Link]

-

ScienceDirect. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved January 11, 2026, from [Link]

-

University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved January 11, 2026, from [Link]

-

MDPI. (2019). SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound. Retrieved January 11, 2026, from [Link]

-

MDPI. (n.d.). Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability. Retrieved January 11, 2026, from [Link]

-

ResearchGate. (n.d.). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) [Request PDF]. Retrieved January 11, 2026, from [Link]

-

Perfumer & Flavorist. (2017, November 21). Flavor Bites: 2-Ethyl 3-Methyl Pyrazine. Retrieved January 11, 2026, from [Link]

-

PubChem. (n.d.). (5-Methylpyrazin-2-yl)methanol. National Center for Biotechnology Information. Retrieved January 11, 2026, from [Link]

Sources

- 1. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]

- 2. (3,5,6-Trimethylpyrazin-2-yl)methanol [myskinrecipes.com]

- 3. CAS 160818-32-6: this compound [cymitquimica.com]

- 4. This compound | C6H8N2O | CID 580060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]

- 8. chemimpex.com [chemimpex.com]

- 9. nbinno.com [nbinno.com]

- 10. Effects of Roasting Conditions on the Quality of Sesame Oil: Sensory Profiles, Volatile Components, Fatty Acids and Oxidative Stability [mdpi.com]

- 11. This compound | 160818-32-6 [chemicalbook.com]

- 12. manchesterorganics.com [manchesterorganics.com]

An In-Depth Technical Guide to the Structure Elucidation of (3-Methylpyrazin-2-yl)methanol

This guide provides a comprehensive, technically-grounded framework for the structural elucidation of (3-Methylpyrazin-2-yl)methanol, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale.

This compound is an organic compound featuring a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms. It has a hydroxymethyl group (-CH2OH) at the 2-position and a methyl group (-CH3) at the 3-position.[1] The presence of these functional groups influences its chemical reactivity and potential applications.[1]

The molecular formula is C6H8N2O, with a molecular weight of approximately 124.14 g/mol .[1][2]

Strategic Approach to Structure Elucidation

A definitive structure elucidation requires a multi-faceted analytical approach.[3] Combining data from various spectroscopic and analytical techniques provides a comprehensive and self-validating picture of the molecule's identity and structure.[3][4] Our strategy will be anchored in a logical progression from establishing the molecular formula to mapping the precise connectivity and spatial arrangement of atoms.

Caption: A logical workflow for the structure elucidation of this compound.

Mass Spectrometry: The Foundational Analysis

Mass spectrometry (MS) is the initial and critical step to determine the molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: HRMS is indispensable for unequivocally establishing the molecular formula. Unlike nominal mass measurements, HRMS provides highly accurate mass-to-charge ratios, allowing for the determination of a unique elemental composition.

Trustworthiness: The high accuracy of this technique provides a strong foundation for the subsequent interpretation of NMR and IR data.

Protocol: HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent like methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and maximize the abundance of the molecular ion.[5]

-

Analysis: Analyze the sample on a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Data Interpretation: The expected protonated molecule [M+H]+ should yield a high-resolution m/z value that corresponds to the molecular formula C6H9N2O+.

| Parameter | Expected Value |

| Molecular Formula | C6H8N2O[2] |

| Monoisotopic Mass | 124.06366 Da[6] |

| [M+H]+ | 125.07094[6] |

| [M+Na]+ | 147.05288[6] |

Electron Ionization Mass Spectrometry (EI-MS)

Expertise & Experience: EI-MS provides valuable structural information through characteristic fragmentation patterns.[7] While HRMS gives the overall formula, EI-MS helps to piece together the molecular puzzle by revealing stable fragments. For hydroxymethylpyrazines, key fragmentations can help distinguish between positional isomers.[7]

Trustworthiness: The fragmentation pattern should be consistent with the proposed structure, providing another layer of validation.

Expected Fragmentation: The mass spectra of hydroxymethylpyrazines can show characteristic [M - 17]+ (loss of OH), [M - 18]+· (loss of H2O), or [M - 19]+ (loss of H3O) fragments, which can help in distinguishing isomers.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial arrangement of atoms.[4][8]

¹H NMR: Unveiling the Proton Environment

Expertise & Experience: ¹H NMR provides information about the number of different types of protons and their neighboring protons. The electron-deficient nature of the pyrazine ring generally results in a downfield shift for its protons.[8]

Trustworthiness: The integration of proton signals should correspond to the number of protons in the molecular formula, and the splitting patterns must be consistent with the proposed connectivity.

Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3 or DMSO-d6).[8]

-

Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer.[9]

-

Processing: Process the data, including Fourier transformation, phasing, baseline correction, and referencing to an internal standard (e.g., TMS at 0 ppm).[8]

Predicted ¹H NMR Data (in CDCl₃):

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrazine-H | ~8.4-8.6 | Doublet | 1H |

| Pyrazine-H | ~8.4-8.6 | Doublet | 1H |

| -CH₂OH | ~4.8 | Singlet | 2H |

| -OH | Variable | Broad Singlet | 1H |

| -CH₃ | ~2.6 | Singlet | 3H |

¹³C NMR: Defining the Carbon Framework

Expertise & Experience: ¹³C NMR reveals the carbon skeleton of the molecule. The carbon atoms in the pyrazine ring will be deshielded due to the electronegative nitrogen atoms.[9]

Trustworthiness: The number of distinct carbon signals should match the proposed structure.

Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample (20-50 mg) for ¹³C NMR.[8]

-

Acquisition: Use a proton-decoupled pulse program. A greater number of scans will be required due to the lower natural abundance of ¹³C.[9]

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Pyrazine-C (quaternary) | ~150-155 |

| Pyrazine-C (quaternary) | ~145-150 |

| Pyrazine-CH | ~140-145 |

| Pyrazine-CH | ~140-145 |

| -CH₂OH | ~60-65 |

| -CH₃ | ~20-25 |

2D NMR: Connecting the Dots

Expertise & Experience: 2D NMR techniques like COSY, HSQC, and HMBC are essential for unambiguously assigning the structure by revealing correlations between nuclei.[8]

-

COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds.

Trustworthiness: The correlations observed in 2D NMR spectra provide definitive proof of the atomic connectivity, leaving little room for ambiguity.

Caption: Key expected HMBC correlations for structural confirmation.

Infrared (IR) Spectroscopy: Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[10] For this compound, the key signatures will be the O-H stretch from the alcohol and the characteristic absorptions of the substituted aromatic pyrazine ring.

Trustworthiness: The presence of characteristic absorption bands provides confirmatory evidence for the functional groups suggested by NMR and MS data.

Protocol: FTIR Spectroscopy

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film between salt plates.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Functional Group | Characteristic Absorption (cm⁻¹) | Appearance |

| O-H (alcohol) | 3600-3300[11][12] | Strong, Broad |

| C-H (aromatic) | 3100-3000[10] | Weak to Medium |

| C-H (aliphatic) | 3000-2850[10] | Medium |

| C=N, C=C (aromatic ring) | 1600-1400[10] | Medium to Strong |

| C-O (alcohol) | 1300-1000[11] | Strong |

X-ray Crystallography: The Ultimate Confirmation

Expertise & Experience: When a suitable single crystal can be obtained, X-ray crystallography provides the most definitive and unambiguous three-dimensional structure of a molecule at the atomic level.[13][14][15] It reveals bond lengths, bond angles, and intermolecular interactions.[15]

Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of the compound, often by slow evaporation from a suitable solvent.[16]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.[13]

-

Structure Solution and Refinement: Process the data to solve and refine the crystal structure.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of multiple analytical techniques. By integrating high-resolution mass spectrometry, comprehensive 1D and 2D NMR spectroscopy, and confirmatory IR spectroscopy, a highly confident structural assignment can be achieved. For absolute proof, single-crystal X-ray crystallography provides the definitive three-dimensional structure. This rigorous, multi-technique approach ensures the scientific integrity and trustworthiness of the final elucidated structure, which is paramount in research and development settings.

References

-

This compound | C6H8N2O | CID 580060. PubChem. Available at: [Link]

-

Small molecule X-ray crystallography. The University of Queensland. Available at: [Link]

-

Small molecule crystallography. Excillum. Available at: [Link]

-

1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and... ResearchGate. Available at: [Link]

-

Mass spectra of tentatively identified pyrazine products. ResearchGate. Available at: [Link]

-

Identification of hydroxymethylpyrazines using mass spectrometry. PubMed. Available at: [Link]

-

X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

-

X-Ray Crystallography of Chemical Compounds. National Institutes of Health (NIH). Available at: [Link]

-

Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu. National Institutes of Health (NIH). Available at: [Link]

-

Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. Available at: [Link]

-

This compound (C6H8N2O). PubChemLite. Available at: [Link]

-

The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy Online. Available at: [Link]

-

Molecular Structure Characterisation and Structural Elucidation. Intertek. Available at: [Link]

-

Pyrazine. NIST WebBook. Available at: [Link]

-

Analysis of Pyrazines by GC. Scribd. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

17.11 Spectroscopy of Alcohols and Phenols. Organic Chemistry: A Tenth Edition. Available at: [Link]

-

JAM 2026 Chemistry (CY). JAM 2026. Available at: [Link]

-

12.8: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

CHEM30210. University College Dublin. Available at: [Link]

-

(5-Methylpyrazin-2-yl)methanol | C6H8N2O | CID 580061. PubChem. Available at: [Link]

-

Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. Available at: [Link]

-

Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences. Available at: [Link]

-

Organic Nitrogen Compounds, Part I: Introduction. Spectroscopy Online. Available at: [Link]

-

(3-Aminopyrazin-2-yl)methanol | C5H7N3O | CID 33728543. PubChem. Available at: [Link]

Sources

- 1. CAS 160818-32-6: this compound [cymitquimica.com]

- 2. This compound | C6H8N2O | CID 580060 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H8N2O) [pubchemlite.lcsb.uni.lu]

- 7. Identification of hydroxymethylpyrazines using mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. spectroscopyonline.com [spectroscopyonline.com]

- 12. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 14. excillum.com [excillum.com]

- 15. rigaku.com [rigaku.com]

- 16. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data of (3-Methylpyrazin-2-yl)methanol: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for (3-Methylpyrazin-2-yl)methanol, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The interpretation of this data is grounded in fundamental principles and supported by comparative analysis with structurally similar compounds.

Molecular Structure and Properties

This compound is a substituted pyrazine with the molecular formula C₆H₈N₂O and a molecular weight of approximately 124.14 g/mol .[1] Its structure, featuring a pyrazine ring substituted with a methyl and a hydroxymethyl group, dictates its characteristic spectroscopic behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of related pyrazine derivatives, providing a robust framework for spectral interpretation.[2][3]

¹H NMR Spectroscopy: Unveiling the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The predicted chemical shifts (δ) for this compound in a common NMR solvent like DMSO-d₆ are summarized below.

Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| H-5 | ~8.4 - 8.6 | Doublet | 1H | Aromatic proton coupled to H-6. Deshielded due to the electronegativity of the adjacent nitrogen atom. |

| H-6 | ~8.3 - 8.5 | Doublet | 1H | Aromatic proton coupled to H-5. Also deshielded by the neighboring nitrogen. |

| -CH₂- | ~4.6 - 4.8 | Singlet (or Doublet if coupled to -OH) | 2H | Methylene protons adjacent to the pyrazine ring and the hydroxyl group. The chemical shift is influenced by both. |

| -OH | ~5.0 - 5.5 | Broad Singlet (or Triplet if coupled to -CH₂-) | 1H | The hydroxyl proton signal is often broad due to chemical exchange. Its position is concentration and temperature dependent. |

| -CH₃ | ~2.5 - 2.7 | Singlet | 3H | Methyl protons attached to the pyrazine ring. |

Causality Behind Chemical Shifts:

-

Aromatic Protons (H-5 and H-6): The two protons on the pyrazine ring appear at high chemical shifts (downfield) due to the deshielding effect of the electronegative nitrogen atoms and the aromatic ring current. Their expected doublet splitting pattern arises from coupling to each other.

-

Methylene Protons (-CH₂-): These protons are deshielded by both the adjacent aromatic pyrazine ring and the electronegative oxygen atom of the hydroxyl group, placing their signal in the mid-range of the spectrum.

-

Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is variable and its signal is often broad due to hydrogen bonding and rapid exchange with trace amounts of water in the solvent.

-

Methyl Protons (-CH₃): The methyl group protons are the most shielded in the molecule, thus appearing at the lowest chemical shift (upfield).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |

| C-2 | ~150 - 155 | Carbon atom bearing the hydroxymethyl group. Deshielded by the adjacent nitrogen and the substituent. |

| C-3 | ~148 - 152 | Carbon atom with the methyl substituent. Also deshielded by the neighboring nitrogen. |

| C-5 | ~143 - 146 | Aromatic carbon atom adjacent to a nitrogen. |

| C-6 | ~142 - 145 | Aromatic carbon atom adjacent to a nitrogen. |

| -CH₂- | ~60 - 65 | Methylene carbon, deshielded by the attached oxygen atom. |

| -CH₃ | ~20 - 25 | Methyl carbon, appearing in the typical upfield region for alkyl groups. |

Expert Insights on ¹³C NMR:

The chemical shifts of the pyrazine ring carbons are significantly downfield due to the electron-withdrawing nature of the two nitrogen atoms. The carbon attached to the oxygen of the hydroxymethyl group (-CH₂-) is expected to be the most deshielded among the sp³ hybridized carbons.

Experimental Protocol for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR spectra of this compound.

I. Sample Preparation:

-

Weighing: Accurately weigh 10-20 mg of high-purity this compound.[2]

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[2]

-

Transfer: Transfer the solution to a 5 mm NMR tube.

II. Instrument Setup:

-

Spectrometer: Use a 400 MHz or higher field NMR spectrometer.

-

Tuning and Locking: Tune the probe for both ¹H and ¹³C nuclei and lock the spectrometer on the deuterium signal of the solvent.

-

Shimming: Adjust the magnetic field homogeneity (shimming) to obtain sharp and symmetrical peaks.[2]

III. Data Acquisition Parameters:

-

¹H NMR:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: ~16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64.[2]

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Spectral Width: ~220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096 (more scans are needed due to the low natural abundance of ¹³C).[2]

-

Caption: General workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation, which corresponds to vibrational transitions.

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3500 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 3100 - 3000 | C-H stretch | Aromatic (Pyrazine ring) | Medium |

| 3000 - 2850 | C-H stretch | Aliphatic (-CH₃, -CH₂-) | Medium |

| ~1600 - 1475 | C=C and C=N stretch | Aromatic (Pyrazine ring) | Medium-Weak |

| ~1450 and ~1375 | C-H bend | Aliphatic (-CH₃, -CH₂-) | Medium |

| 1260 - 1050 | C-O stretch | Alcohol | Strong |

Interpretation of the IR Spectrum:

-

O-H Stretch: A prominent, broad absorption band in the region of 3500-3200 cm⁻¹ is the most characteristic signal for the hydroxyl group, with the broadening resulting from hydrogen bonding.

-

C-H Stretches: The spectrum will show absorptions for both aromatic C-H stretches (typically above 3000 cm⁻¹) and aliphatic C-H stretches (typically below 3000 cm⁻¹).

-

Ring Vibrations: The pyrazine ring will exhibit characteristic C=C and C=N stretching vibrations in the 1600-1475 cm⁻¹ region.

-

C-O Stretch: A strong band in the 1260-1050 cm⁻¹ region is indicative of the C-O single bond of the primary alcohol.

Experimental Protocol for IR Spectroscopy (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

-

Background Spectrum: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of this compound directly onto the ATR crystal.

-

Sample Spectrum: Record the sample spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Rationale |

| 124 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 123 | [M-H]⁺ | Loss of a hydrogen atom. |

| 106 | [M-H₂O]⁺ | Loss of a water molecule, a common fragmentation for alcohols. |

| 93 | [M-CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 79 | [C₄H₃N₂]⁺ | Further fragmentation of the pyrazine ring. |

Fragmentation Pathway Analysis:

Upon electron ionization, this compound will form a molecular ion ([M]⁺) at m/z 124. A common and characteristic fragmentation for alcohols is the loss of a water molecule, which would lead to a significant peak at m/z 106. Another likely fragmentation is the cleavage of the C-C bond between the pyrazine ring and the hydroxymethyl group, resulting in a fragment at m/z 93.

Caption: Predicted mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic data of this compound, as predicted from fundamental principles and comparison with related compounds, provides a detailed fingerprint of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific electronic environments of the hydrogen and carbon atoms. The IR spectrum confirms the presence of key functional groups, particularly the hydroxyl and the pyrazine ring. Finally, the mass spectrum provides the molecular weight and characteristic fragmentation patterns. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound in research and development settings.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Hofmann, T., et al. (2022). Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine. mediaTUM. [Link][3]

Sources

An In-depth Technical Guide to the Synthesis of Novel (3-Methylpyrazin-2-yl)methanol Derivatives

Abstract

This technical guide provides a comprehensive overview of the synthesis of (3-Methylpyrazin-2-yl)methanol and its derivatives, compounds of significant interest to the pharmaceutical and flavor industries. The pyrazine scaffold is a privileged structure in medicinal chemistry, and the ability to functionalize and derivatize this core opens up a vast chemical space for drug discovery and development. This document details multiple strategic approaches for the synthesis of the core this compound molecule, including selective oxidation, lateral lithiation of 2,3-dimethylpyrazine, and the reduction of functionalized pyrazine precursors. Furthermore, this guide presents detailed protocols for the derivatization of the parent alcohol, focusing on esterification, etherification, and oxidation reactions. The causality behind experimental choices, self-validating protocols, and in-depth mechanistic insights are provided to empower researchers in this field. All protocols are supported by authoritative references, and key data is presented in a clear, tabular format. Visual workflows and reaction pathways are illustrated using Graphviz diagrams to enhance understanding.

Introduction: The Significance of Pyrazine Scaffolds in Modern Chemistry

Pyrazine and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and materials science. The unique electronic properties of the pyrazine ring, characterized by its electron-deficient nature, contribute to its ability to participate in a wide range of biological interactions. Many pyrazine-containing molecules exhibit a broad spectrum of pharmacological activities, including anticancer, antibacterial, and antiviral properties.

This compound, in particular, serves as a versatile building block for the synthesis of more complex molecules. The presence of a primary alcohol functionality allows for a multitude of derivatization reactions, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The methyl group on the pyrazine ring also offers a site for potential further modification, adding to the synthetic utility of this scaffold. This guide will provide a detailed exploration of the synthesis of this key intermediate and its subsequent transformation into a library of novel derivatives.

Synthesis of the Core Moiety: this compound

The efficient synthesis of the this compound core is paramount for any subsequent derivatization efforts. Several strategic approaches can be employed, each with its own set of advantages and considerations. The choice of a specific route will often depend on the availability of starting materials, desired scale, and the specific substitution patterns required for the final target molecules.

Strategy 1: Selective Functionalization of 2,3-Dimethylpyrazine

The commercially available and relatively inexpensive 2,3-dimethylpyrazine presents an attractive starting point for the synthesis of this compound. The primary challenge lies in the selective functionalization of only one of the two methyl groups.

The direct oxidation of one of the methyl groups of 2,3-dimethylpyrazine to a hydroxymethyl group is a conceptually straightforward approach. However, achieving mono-oxidation without over-oxidation to the aldehyde or carboxylic acid, or oxidation of both methyl groups, requires careful control of reaction conditions.

A plausible approach is inspired by the oxidation of tetramethylpyrazine to 2-hydroxy-methyl-3,5,6-trimethyl-pyrazine, a metabolite of tetramethylpyrazine.[1] This suggests that selective oxidation of one methyl group in 2,3-dimethylpyrazine is feasible.

Figure 1: Conceptual workflow for the selective mono-oxidation of 2,3-dimethylpyrazine.

Experimental Protocol: Selective Oxidation of 2,3-Dimethylpyrazine

-

Reaction Setup: To a solution of 2,3-dimethylpyrazine (1.0 eq) in a suitable solvent (e.g., dioxane or a mixture of acetic acid and water) in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add a mild oxidizing agent (e.g., selenium dioxide, manganese dioxide) (1.0-1.2 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature that allows for a controlled reaction rate (typically between 80-120 °C). The optimal temperature and reaction time will need to be determined empirically.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to maximize the yield of the desired mono-oxidized product and minimize the formation of byproducts.

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and filter to remove any inorganic solids. The filtrate is then neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford pure this compound.

A more controlled and often higher-yielding approach involves the selective deprotonation of one of the methyl groups of 2,3-dimethylpyrazine using a strong base, followed by quenching the resulting lithiated intermediate with an appropriate electrophile. This strategy, known as lateral lithiation, is a powerful tool for the functionalization of alkyl-substituted heterocycles. The synthesis of 2-diphenylphosphinomethyl-3-methylpyrazine via selective deprotonation of 2,3-dimethylpyrazine with n-butyllithium provides strong evidence for the feasibility of this approach.[2]

Figure 2: Workflow for the synthesis of this compound via lateral lithiation.

Experimental Protocol: Lateral Lithiation of 2,3-Dimethylpyrazine

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel, dissolve 2,3-dimethylpyrazine (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Deprotonation: Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath). To this cooled solution, add a solution of n-butyllithium (1.0-1.1 eq) in hexanes dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting deep red solution for 1-2 hours at -78 °C.

-

Electrophilic Quench: Introduce dry formaldehyde gas (generated by cracking paraformaldehyde) into the reaction mixture, or add a solution of anhydrous paraformaldehyde in THF. Alternatively, a pre-cooled solution of formaldehyde in THF can be added.

-

Work-up and Purification: After the addition of the electrophile, allow the reaction mixture to warm to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.

Strategy 2: Reduction of a Functionalized Pyrazine Precursor

An alternative strategy involves the synthesis of a pyrazine derivative with a functional group at the 2-position that can be readily reduced to a hydroxymethyl group. This approach often provides better control over regioselectivity.

The synthesis of 3-methylpyrazine-2-carboxylic acid followed by its reduction, or the reduction of its corresponding ester, is a reliable route to this compound. The carboxylic acid can be prepared from commercially available starting materials, and its subsequent esterification and reduction are standard organic transformations. A procedure for the synthesis of methyl 3-methylpyrazine-2-carboxylate has been reported.[3][4]

Figure 3: Synthetic pathway involving the reduction of a pyrazine carboxylic ester.

Experimental Protocol: Reduction of Methyl 3-Methylpyrazine-2-carboxylate

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a nitrogen inlet, and a dropping funnel, suspend lithium aluminum hydride (LiAlH4) (1.5-2.0 eq) in anhydrous THF under a nitrogen atmosphere.

-

Addition of Ester: Cool the LiAlH4 suspension to 0 °C in an ice bath. To this suspension, add a solution of methyl 3-methylpyrazine-2-carboxylate (1.0 eq) in anhydrous THF dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.

-

Reaction Conditions: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Work-up and Purification: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH4 by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water (Fieser work-up). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound.

Derivatization of this compound

The primary alcohol functionality of this compound is a versatile handle for a wide array of chemical transformations, allowing for the generation of diverse libraries of novel compounds for biological screening.

Esterification

The conversion of the hydroxyl group to an ester is a common and effective way to modify the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability.

For acid-sensitive substrates or when mild reaction conditions are required, the Steglich esterification is an excellent choice.[5][6][7] This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).

Experimental Protocol: Steglich Esterification

-

Reaction Setup: To a solution of this compound (1.0 eq), a carboxylic acid (1.1 eq), and DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask, add DCC or EDC (1.2 eq) at 0 °C under a nitrogen atmosphere.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Work-up and Purification: If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration. If EDC is used, the urea byproduct is water-soluble and can be removed during an aqueous work-up. The filtrate is washed with a dilute acid solution (e.g., 1 M HCl), a saturated aqueous sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated. The crude ester is purified by column chromatography.

Etherification

The synthesis of ether derivatives can significantly impact the pharmacological profile of a molecule by altering its hydrogen bonding capacity and metabolic pathways.

The Williamson ether synthesis is a robust and widely used method for the preparation of ethers from an alcohol and an alkyl halide.[8][9][10][11][12]

Experimental Protocol: Williamson Ether Synthesis

-

Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) in an anhydrous polar aprotic solvent such as THF or DMF. To this solution, add a strong base such as sodium hydride (NaH) (1.1 eq) portion-wise at 0 °C. Stir the mixture at room temperature for 30-60 minutes until the evolution of hydrogen gas ceases.

-

Alkylation: To the resulting alkoxide solution, add an alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide) (1.1-1.5 eq) dropwise at 0 °C.

-

Reaction Conditions: Allow the reaction mixture to warm to room temperature and stir until the starting alcohol is consumed, as monitored by TLC. Gentle heating may be required for less reactive alkyl halides.

-

Work-up and Purification: Carefully quench the reaction with water and extract the product with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude ether is then purified by column chromatography.

Oxidation to 3-Methylpyrazine-2-carbaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde provides another key intermediate for further synthetic transformations, such as Wittig reactions, reductive aminations, and aldol condensations.

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, avoiding the use of heavy metals.[13][14][15][16][17]

Experimental Protocol: Swern Oxidation

-

Activator Formation: In a three-necked flask under a nitrogen atmosphere, dissolve oxalyl chloride (1.5 eq) in anhydrous dichloromethane (DCM) and cool to -78 °C. To this solution, add a solution of dimethyl sulfoxide (DMSO) (2.2 eq) in DCM dropwise, maintaining the temperature below -60 °C.

-

Alcohol Addition: After stirring for 15-30 minutes, add a solution of this compound (1.0 eq) in DCM dropwise, again keeping the temperature below -60 °C.

-

Base Addition and Reaction: Stir the mixture for another 30-60 minutes at -78 °C, then add triethylamine (5.0 eq) dropwise.

-

Work-up and Purification: Allow the reaction to warm to room temperature, then quench with water. Separate the organic layer, and extract the aqueous layer with DCM. The combined organic layers are washed with brine, dried, and concentrated. The crude aldehyde is purified by column chromatography.

The Dess-Martin periodinane (DMP) oxidation is another mild and selective method for the oxidation of primary alcohols to aldehydes.[18][19][20][21][22]

Experimental Protocol: Dess-Martin Periodinane Oxidation

-

Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DCM, add Dess-Martin periodinane (1.1-1.5 eq) in one portion at room temperature.

-

Reaction Conditions: Stir the reaction mixture at room temperature until the starting material is consumed (typically 1-4 hours), as monitored by TLC.

-

Work-up and Purification: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous layer with DCM. The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, then dried and concentrated. The crude aldehyde is purified by column chromatography.

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis and derivatization of this compound. Please note that yields are representative and may vary depending on the specific substrate and reaction conditions.

| Transformation | Starting Material | Reagents and Conditions | Product | Typical Yield (%) |

| Core Synthesis | 2,3-Dimethylpyrazine | 1. n-BuLi, THF, -78 °C; 2. HCHO | This compound | 60-75 |

| Core Synthesis | Methyl 3-methylpyrazine-2-carboxylate | LiAlH4, THF, reflux | This compound | 80-95 |

| Esterification | This compound | R-COOH, DCC, DMAP, DCM | (3-Methylpyrazin-2-yl)methyl ester | 70-90 |

| Etherification | This compound | 1. NaH, THF; 2. R-X | 3-Methyl-2-(alkoxymethyl)pyrazine | 65-85 |

| Oxidation | This compound | DMSO, (COCl)2, Et3N, DCM, -78 °C | 3-Methylpyrazine-2-carbaldehyde | 85-95 |

| Oxidation | This compound | Dess-Martin periodinane, DCM | 3-Methylpyrazine-2-carbaldehyde | 90-98 |

Conclusion

This technical guide has provided a detailed and practical overview of the synthesis of this compound and its subsequent derivatization. The synthetic strategies and protocols outlined herein are based on established and reliable chemical transformations, offering researchers a solid foundation for their own synthetic endeavors. The versatility of the this compound scaffold, coupled with the efficient methods for its synthesis and derivatization, makes it a valuable platform for the discovery of novel bioactive molecules. It is our hope that this guide will serve as a valuable resource for scientists and researchers working in the fields of medicinal chemistry, drug discovery, and materials science.

References

- Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion. CNKI.

- Williamson Ether Synthesis. University of California, Irvine.

- 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER Synthesis. Chemicalbook.

- Dess–Martin oxidation. Wikipedia.

- Steglich esterification. Wikipedia.

- Williamson Ether Synthesis reaction. BYJU'S.

- Dess-Martin periodinane. Wikipedia.

- Synthesis process of 2-methyl-5-pyrazine formate. Google Patents.

- Steglich Esterification. SynArchive.

- Synthesis of 5-Alkyl-2,3-Dimethylpyrazine-mono-N-Oxides. ScienceDirect.

- The Williamson Ether Synthesis. Master Organic Chemistry.

- Williamson Ether Synthesis. YouTube.

- Dess-Martin Periodinane (DMP). The Organic Chemistry Portal.

- Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic Chemistry Portal.

- Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses.

- Dess-Martin Periodinane (DMP) oxidation. Chemistry Steps.

- Steglich Esterification. The Organic Chemistry Portal.

- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. National Institutes of Health.

- Swern oxidation. Wikipedia.

- 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER synthesis. Chemicalbook.

- This compound. PubChem.

- Swern Oxidation. Alfa Chemistry.

- Synthesis of 2,5-dihydroxy-3,6-bis-(2-hydroxybenzyl)pyrazine. RSC Publishing.

- Swern Oxidation. The Organic Chemistry Portal.

- Acid to Ester - Common Conditions. The Organic Chemistry Portal.

- Swern Oxidation. Organic Chemistry Portal.

- Swern Oxidation Mechanism. Chemistry Steps.

- Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube.

- The reduction of carboxylic acid is possible only with LiAlH4 and not by Pt or Ni, whereas.... Quora.

- Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry.

- [1-(3-Methyl-pyrazin-2-yl)-piperidin-3-yl]-methanol. CymitQuimica.

- This compound. PubChemLite.

- Synthesis of 2-Methylpyrazine Using Crude Glycerol over Zn-Cr-O Catalyst: A Value Addition Process for the Utilization of Biodiesel By-Product. MDPI.

- 2,3-Dimethylpyrazine. PubChem.

- Reaction of Several Aminopyrimidines With Formaldehyde. National Institutes of Health.

- CAS 160818-32-6: this compound. CymitQuimica.

- How to synthesize 2-Acetyl-3-Methylpyrazine. Guidechem.

- 2-Diphenylphosphinomethyl-3-methylpyrazine. MDPI.

- Reduction of Carboxylic Acids and Their Derivatives. Chemistry LibreTexts.

- Synthesis and Biological Activity of Myricetin Derivatives Containing Pyrazole Piperazine Amide. MDPI.

- Synthesis, Characterization, and Biological Evaluation of N-Methyl Derivatives of Norbelladine. MDPI.

- 2,3-DIMETHYLPYRAZINE. Flavor and Extract Manufacturers Association (FEMA).

Sources

- 1. Synthesis of 2-Hydroxy-Methyl-3,5,6-Trimethyl-Pyrazine Palmitate and Preparation of Intravenous Emulsion [journal11.magtechjournal.com]

- 2. 2-Diphenylphosphinomethyl-3-methylpyrazine [mdpi.com]

- 3. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER | 41110-29-6 [chemicalbook.com]

- 4. 3-METHYLPYRAZINE-2-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 5. Steglich esterification - Wikipedia [en.wikipedia.org]

- 6. Steglich Esterification [organic-chemistry.org]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gold-chemistry.org [gold-chemistry.org]

- 9. byjus.com [byjus.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. m.youtube.com [m.youtube.com]

- 12. organic-synthesis.com [organic-synthesis.com]

- 13. Swern oxidation - Wikipedia [en.wikipedia.org]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. Swern Oxidation [organic-chemistry.org]

- 16. glaserr.missouri.edu [glaserr.missouri.edu]

- 17. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 18. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 19. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]

- 20. Dess-Martin Periodinane (DMP) [commonorganicchemistry.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

(3-Methylpyrazin-2-yl)methanol: A Technical Guide for Drug Discovery and Development

Foreword